molecular formula C19H17ClN2O3S B5989350 (5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B5989350
M. Wt: 388.9 g/mol
InChI Key: YFFUHCRGEPIWDV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a thiazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiazolone compound. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the correct isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-amino-5-[[4-[(2-bromophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one
  • (5E)-2-amino-5-[[4-[(2-fluorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one

Uniqueness

Compared to similar compounds, (5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its chemical properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c1-2-24-16-9-12(10-17-18(23)22-19(21)26-17)7-8-15(16)25-11-13-5-3-4-6-14(13)20/h3-10H,2,11H2,1H3,(H2,21,22,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFUHCRGEPIWDV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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